3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by its unique structural features, including a difluoromethyl group, a nitropyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which may involve the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.
Nitration: The nitration of the pyrazole ring is typically carried out using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.
Reduction: The nitro group can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-[5-(Trifluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-[5-(Methyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid: Lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.
Uniqueness
The presence of the difluoromethyl group in 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-4(9(15)16)3-13-7(8(10)11)6(14(17)18)5(2)12-13/h4,8H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXPMFDXJXHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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